5-(2-Bromo-1-hydroxyethyl)thiophene-2-carbonitrile
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Overview
Description
5-(2-Bromo-1-hydroxyethyl)thiophene-2-carbonitrile is a thiophene derivative with a molecular weight of 232.1 g/mol . Thiophene derivatives are known for their diverse applications in medicinal chemistry, material science, and industrial chemistry . This compound, in particular, is notable for its unique blend of reactivity and selectivity .
Preparation Methods
The synthesis of 5-(2-Bromo-1-hydroxyethyl)thiophene-2-carbonitrile can be achieved through various synthetic routes. One common method involves the condensation reaction of thioglycolic acid derivatives with α,β-acetylenic ester under basic conditions . This reaction generates 3-hydroxy-2-thiophene carboxylic derivatives, which can then be further modified to obtain the desired compound . Industrial production methods often involve optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
5-(2-Bromo-1-hydroxyethyl)thiophene-2-carbonitrile undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form various oxidized thiophene derivatives.
Reduction: Reduction reactions can convert the bromo group to other functional groups.
Substitution: The bromo group can be substituted with other nucleophiles in the presence of suitable catalysts and reagents.
Common reagents used in these reactions include sulfurizing agents like phosphorus pentasulfide (P₄S₁₀) and various catalysts such as [Rh(COD)Cl]₂ and bis(diphenylphosphino)ferrocene (DPPF) . Major products formed from these reactions include aminothiophene derivatives and other functionalized thiophene compounds .
Scientific Research Applications
5-(2-Bromo-1-hydroxyethyl)thiophene-2-carbonitrile has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 5-(2-Bromo-1-hydroxyethyl)thiophene-2-carbonitrile involves its interaction with various molecular targets and pathways. In biological systems, thiophene derivatives can interact with enzymes and receptors, leading to various pharmacological effects . The exact molecular targets and pathways depend on the specific application and the structure of the derivative being studied .
Comparison with Similar Compounds
5-(2-Bromo-1-hydroxyethyl)thiophene-2-carbonitrile can be compared with other similar thiophene derivatives, such as:
5-Bromo-2-thiophenecarboxaldehyde: This compound has a similar thiophene core but differs in its functional groups.
2-Ethylhexyl 5-bromothiophene-2-carboxylate: Another thiophene derivative with different substituents, used in antibacterial studies.
The uniqueness of this compound lies in its specific functional groups, which confer distinct reactivity and selectivity, making it valuable for various applications .
Properties
Molecular Formula |
C7H6BrNOS |
---|---|
Molecular Weight |
232.10 g/mol |
IUPAC Name |
5-(2-bromo-1-hydroxyethyl)thiophene-2-carbonitrile |
InChI |
InChI=1S/C7H6BrNOS/c8-3-6(10)7-2-1-5(4-9)11-7/h1-2,6,10H,3H2 |
InChI Key |
RSUYCVHGIYVHPI-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(SC(=C1)C(CBr)O)C#N |
Origin of Product |
United States |
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